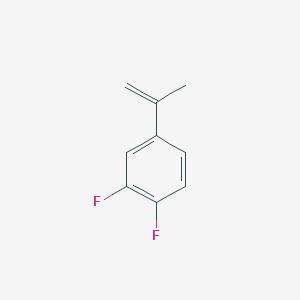

Benzene, 1,2-difluoro-4-(1-methylethenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

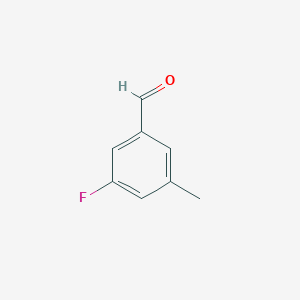

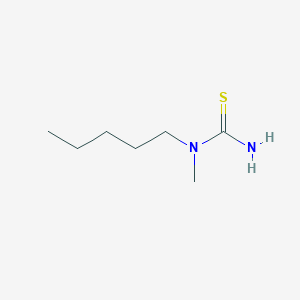

“Benzene, 1,2-difluoro-” is a type of benzene where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions1. The term “1-methylethenyl” suggests the presence of an isopropenyl group. However, the exact structure and properties of “Benzene, 1,2-difluoro-4-(1-methylethenyl)-” are not readily available in the sources I have access to.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoro group and the 1-methylethenyl group to a benzene ring. However, the exact synthetic route would depend on various factors including the desired yield, cost-effectiveness, and safety considerations.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a benzene ring with fluorine atoms substituted at the 1 and 2 positions, and a 1-methylethenyl group at the 4 position.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms and the electron-donating 1-methylethenyl group. The presence of these groups could activate the benzene ring towards electrophilic aromatic substitution reactions at specific positions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties for “Benzene, 1,2-difluoro-4-(1-methylethenyl)-” are not readily available in the sources I have access to.Safety And Hazards

As with any chemical compound, handling “Benzene, 1,2-difluoro-4-(1-methylethenyl)-” would require appropriate safety measures to protect against potential hazards. However, specific safety data for this compound is not available in the sources I have access to.

Future Directions

The future directions in the study of a compound like “Benzene, 1,2-difluoro-4-(1-methylethenyl)-” could include exploring its potential applications in various fields such as materials science, pharmaceuticals, or chemical synthesis, depending on its properties.

Please note that this information is quite general and may not fully apply to “Benzene, 1,2-difluoro-4-(1-methylethenyl)-”. For more accurate and detailed information, consulting scientific literature or databases directly related to this specific compound is recommended.

properties

CAS RN |

182193-03-9 |

|---|---|

Product Name |

Benzene, 1,2-difluoro-4-(1-methylethenyl)- |

Molecular Formula |

C9H8F2 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1,2-difluoro-4-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3 |

InChI Key |

NVCOWRDAKXVJNX-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC(=C(C=C1)F)F |

Canonical SMILES |

CC(=C)C1=CC(=C(C=C1)F)F |

synonyms |

Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)